

# Amino-PEG12-alcohol chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Amino-PEG12-alcohol

Cat. No.: B1664895

[Get Quote](#)

## Core Chemical and Physical Properties

**Amino-PEG12-alcohol** is a polyethylene glycol (PEG) derivative that features a primary amine (-NH<sub>2</sub>) group on one end and a hydroxyl (-OH) group on the other, separated by a 12-unit ethylene glycol chain.<sup>[1][2]</sup> This structure provides a flexible, hydrophilic spacer that is valuable in numerous biological applications.<sup>[3][4]</sup> The dual functionalities allow for sequential and specific chemical modifications.<sup>[1]</sup>

## Data Presentation: Physical and Chemical Characteristics

The fundamental properties of **Amino-PEG12-alcohol** are summarized below.

Property	Value	References
Chemical Formula	C <sub>24</sub> H <sub>51</sub> NO <sub>12</sub>	
Molecular Weight	545.67 g/mol	
CAS Number	933789-97-0, 1345681-71-1	
Appearance	Solid or viscous liquid	
Purity	≥95% - 98%	
IUPAC Name	35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol	

## Data Presentation: Solubility

The hydrophilic PEG spacer enhances the molecule's solubility in aqueous solutions and a variety of organic solvents.

Solvent	Solubility	References
Water	Soluble	
Dimethyl sulfoxide (DMSO)	Soluble	
Dimethylformamide (DMF)	Soluble	
Dichloromethane (DCM)	Soluble	

## Data Presentation: Stability and Storage

Proper handling and storage are critical to maintain the reactivity and integrity of the compound.

Condition	Recommendation	References
Long-term Storage	-20°C	
Short-term Storage	0 - 4°C (days to weeks)	
Shelf Life	>2 years (if stored properly)	
Handling	Keep in a dry, dark environment. Use anhydrous solvents for reactions.	
Incompatible Materials	Strong acids/alkalis, strong oxidizing/reducing agents.	

## Reactivity and Applications

The utility of **Amino-PEG12-alcohol** stems from its bifunctional nature.

- **Primary Amine (-NH<sub>2</sub>) Group:** This group is nucleophilic and readily reacts with electrophiles. It is commonly used for conjugation to molecules containing carboxylic acids (often activated

as N-hydroxysuccinimide [NHS] esters), aldehydes, and ketones. This reaction forms stable amide bonds.

- Hydroxyl (-OH) Group: The terminal alcohol provides a secondary site for further derivatization or can be replaced with other functional groups.

This dual reactivity makes it a valuable linker in several advanced applications:

- Bioconjugation: Used to link biomolecules together, such as in the development of antibody-drug conjugates (ADCs).
- Drug Delivery: The PEG chain enhances the solubility and circulation time of conjugated drugs and can reduce immunogenicity. It is a key component in creating PEGylated nanoparticles for targeted therapy.
- PROTACs Synthesis: Serves as a PEG-based linker for creating Proteolysis Targeting Chimeras (PROTACs).
- Surface Modification: Modifies the surface of materials and nanoparticles to improve biocompatibility and reduce non-specific protein binding.

## Experimental Protocols

Below is a standard protocol for the conjugation of a protein (or other amine-containing molecule) to a carboxylated surface or molecule using **Amino-PEG12-alcohol** as a linker, which first involves activating the hydroxyl end and then reacting the amine end. A more common and direct use, however, is reacting the amine group. The protocol below details the conjugation of the amine group of **Amino-PEG12-alcohol** to a carboxylic acid via EDC/NHS chemistry.

### Protocol: Conjugation of a Carboxylic Acid to Amino-PEG12-alcohol via EDC/NHS Chemistry

Objective: To covalently link a molecule containing a carboxylic acid (-COOH) to the primary amine of **Amino-PEG12-alcohol**, forming a stable amide bond.

Materials:

- Molecule with a terminal carboxylic acid (Molecule-COOH)
- **Amino-PEG12-alcohol**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 7.0-8.0. Avoid amine-containing buffers like Tris.
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching solution (e.g., 1M Tris-HCl, pH 8.0 or hydroxylamine)
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

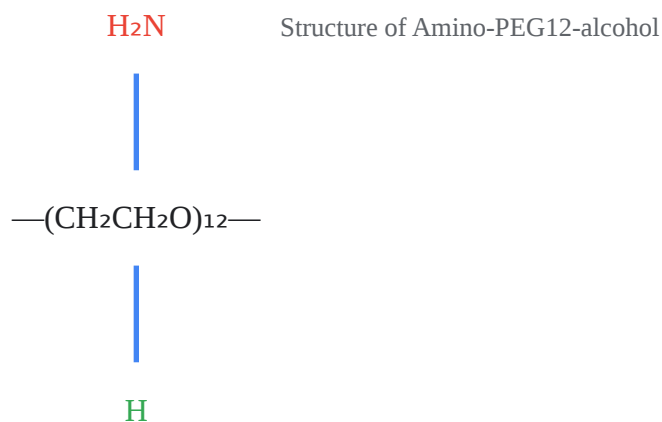
#### Procedure:

- Preparation of Reagents:
  - Allow the vial of **Amino-PEG12-alcohol** to equilibrate to room temperature before opening to prevent moisture condensation.
  - Dissolve the Molecule-COOH in a minimal amount of DMF or DMSO before diluting it into the aqueous reaction buffer. The final concentration of the organic solvent should not exceed 10%.
  - Dissolve **Amino-PEG12-alcohol** in the reaction buffer.
- Activation of Carboxylic Acid:
  - To the solution of Molecule-COOH, add a 1.5 to 5-fold molar excess of both EDC and NHS.
  - Incubate the mixture for 15-30 minutes at room temperature to generate the reactive NHS ester intermediate.

- Conjugation Reaction:
  - Immediately add the activated Molecule-COOH solution to the **Amino-PEG12-alcohol** solution. A 10- to 20-fold molar excess of the activated molecule relative to the PEG linker is often used to ensure efficient labeling.
  - Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice. Reaction progress can be monitored by techniques like TLC or LC-MS.
- Quenching the Reaction:
  - Add the quenching solution to the reaction mixture to hydrolyze any unreacted NHS esters and stop the reaction.
- Purification of the Conjugate:
  - Remove unreacted reagents and byproducts using dialysis or size-exclusion chromatography.
- Characterization and Storage:
  - Confirm the successful conjugation using analytical techniques such as MALDI-TOF mass spectrometry or HPLC.
  - Store the final purified conjugate under conditions optimal for the specific molecule, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

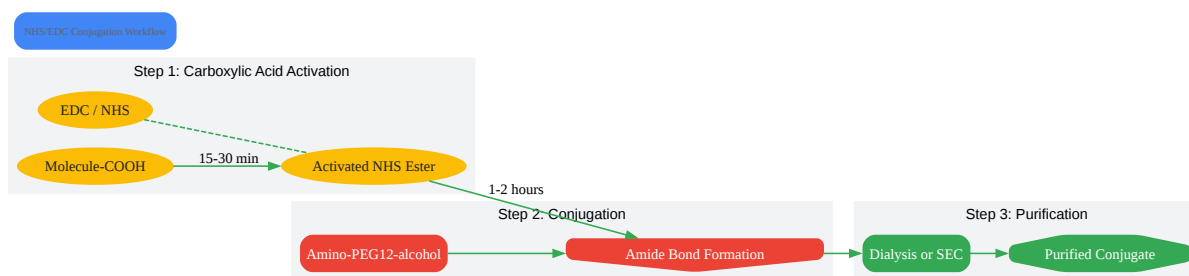
## Mandatory Visualizations

The following diagrams illustrate the structure, experimental workflow, and logical applications of **Amino-PEG12-alcohol**.



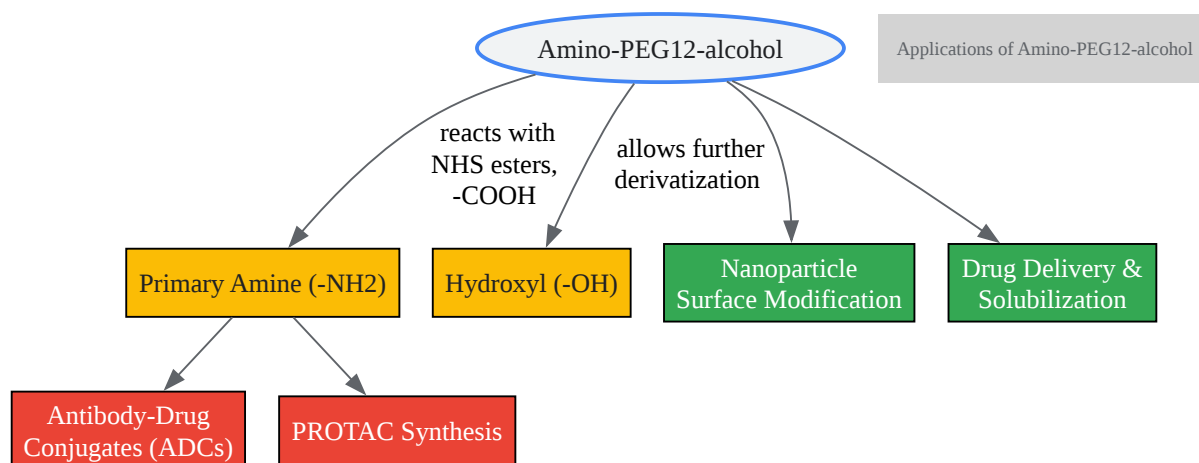
[Click to download full resolution via product page](#)

Caption: Chemical Structure of **Amino-PEG12-alcohol**.



[Click to download full resolution via product page](#)

Caption: Workflow for EDC/NHS-mediated conjugation.



[Click to download full resolution via product page](#)

Caption: Applications derived from the bifunctional nature of the linker.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medkoo.com [medkoo.com]
- 2. Amino-PEG12-alcohol Datasheet DC Chemicals [dcchemicals.com]
- 3. Amino-PEG12-Alcohol - CD Bioparticles [cd-bioparticles.net]
- 4. Amino-PEG12-alcohol, CAS 933789-97-0 | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Amino-PEG12-alcohol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664895#amino-peg12-alcohol-chemical-properties\]](https://www.benchchem.com/product/b1664895#amino-peg12-alcohol-chemical-properties)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)